molecular formula C15H18N2O2 B13551770 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid

Katalognummer: B13551770
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: TXRACJGLXALZLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is a compound that features a quinoline moiety attached to a pentanoic acid backbone via an amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid typically involves the reaction of quinoline derivatives with amino acids under specific conditions. One common method involves the use of quinoline-6-carbaldehyde, which reacts with an amino acid such as norvaline in the presence of a reducing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 2-Quinolinylmethylamine
  • 6-Methylquinoline

Uniqueness

2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is unique due to its specific structure, which combines the quinoline moiety with a pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

2-(quinolin-6-ylmethylamino)pentanoic acid

InChI

InChI=1S/C15H18N2O2/c1-2-4-14(15(18)19)17-10-11-6-7-13-12(9-11)5-3-8-16-13/h3,5-9,14,17H,2,4,10H2,1H3,(H,18,19)

InChI-Schlüssel

TXRACJGLXALZLH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)O)NCC1=CC2=C(C=C1)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.